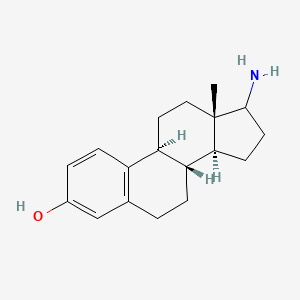
ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, involves various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid isCCn1nc(C)cc1C(O)=O and its InChI key is VFMGOJUUTAPPDA-UHFFFAOYSA-N . These representations provide a unique way to identify the compound and its structure. Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can be quite diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación
Synthesis and Auxin Activities
- Research demonstrated the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the creation of new compounds with auxin activities, although not highly significant. These compounds were also tested for their antiblastic properties on wheat germ (Yue et al., 2010).
Antimicrobial Study
- A study on ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, involved synthetic modifications and antimicrobial testing against various bacterial and fungal strains. The research also included a 3D QSAR analysis to understand structure-activity relationships (Desai et al., 2019).
Design and Biological Evaluation
- A comprehensive study involved the design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, exploring their toxicological impact on C. elegans (Donohue et al., 2002).
Biocidal Properties
- Research focused on the synthesis of compounds like ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, assessing their biocidal properties against various bacterial and fungal species (Youssef et al., 2011).
Thiazolecarboxylic Acid Derivatives
- A study on the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid led to the creation of new derivatives, exploring their potential chemical applications (Dovlatyan et al., 2004).
Molluscicidal Properties
- New thiazolo[5,4-d]pyrimidines were synthesized and evaluated for their molluscicidal properties, offering potential applications in controlling schistosomiasis (El-bayouki & Basyouni, 1988).
Safety and Hazards
The safety and hazards of a compound depend on its chemical properties. For example, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 Signal Word Warning . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propiedades
IUPAC Name |
ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-4-17-10(6-8(3)16-17)11(18)15-13-14-9(7-21-13)12(19)20-5-2/h6-7H,4-5H2,1-3H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJFFGETFLGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655966.png)
![3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655967.png)


![6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione](/img/structure/B2655974.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2655975.png)
![5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2655976.png)
![6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2655977.png)
![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2655983.png)
![(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2655985.png)